(1-Methyl-1H-pyrrol-2-yl)boronic acid
Overview
Description
(1-Methyl-1H-pyrrol-2-yl)boronic acid: is an organoboron compound with the molecular formula C5H8BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration: One common method for synthesizing (1-Methyl-1H-pyrrol-2-yl)boronic acid involves the hydroboration of 1-methyl-1H-pyrrole.
Palladium-Catalyzed Borylation: Another method involves the palladium-catalyzed borylation of 1-methyl-1H-pyrrole using bis(pinacolato)diboron (B2Pin2) as the boron source.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to meet demand. These methods often involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is frequently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: (1-Methyl-1H-pyrrol-2-yl)boronic acid can undergo oxidation to form the corresponding alcohol or reduction to form the corresponding alkane.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used in these reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols and Alkanes: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
Mechanism: The primary mechanism by which (1-Methyl-1H-pyrrol-2-yl)boronic acid exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired product .
Molecular Targets and Pathways:
Palladium Catalysts: Act as the primary molecular targets in the Suzuki-Miyaura coupling reaction.
Comparison with Similar Compounds
(1-Methyl-1H-pyrrol-3-yl)boronic acid: Similar in structure but differs in the position of the boronic acid group.
(1-Methyl-1H-pyrazol-5-yl)boronic acid: Another similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness:
Position of the Boronic Acid Group: The position of the boronic acid group in (1-Methyl-1H-pyrrol-2-yl)boronic acid makes it unique and influences its reactivity and applications.
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO2/c1-7-4-2-3-5(7)6(8)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQUTQRHEXZYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623213 | |
Record name | (1-Methyl-1H-pyrrol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911318-81-5 | |
Record name | (1-Methyl-1H-pyrrol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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